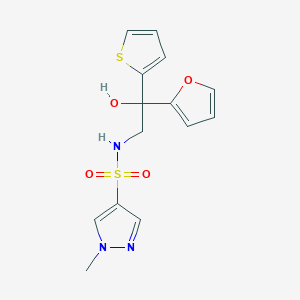

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

This compound (CAS 1790198-95-6) is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure includes:

- 1-methyl-1H-pyrazole-4-sulfonamide as the sulfonamide core.

- 2-(furan-2-yl) and 2-(thiophen-2-yl) substituents attached to a hydroxyethyl chain.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S2/c1-17-9-11(8-15-17)23(19,20)16-10-14(18,12-4-2-6-21-12)13-5-3-7-22-13/h2-9,16,18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLRWPOXYIYOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that both furan and thiophene derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. These compounds have shown a wide range of biological activities, which suggests that they may interact with various targets in the body.

Mode of Action

Similar compounds containing furan and thiophene moieties have been reported to interact with their targets, leading to a variety of biological effects.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining furan and thiophene rings with a pyrazole moiety, which is known for various pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

This structure includes:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Thiophene ring : A five-membered aromatic ring containing sulfur.

- Pyrazole moiety : A five-membered ring containing two nitrogen atoms.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of various cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Anticancer Activity

Research indicates that compounds with pyrazole scaffolds exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 7f | A549 | 193.93 |

| 7b | A549 | 238.14 |

| 7c | A549 | 274.60 |

These results suggest that the compound may act as a potential chemotherapeutic agent, particularly against lung cancer cells .

Anti-inflammatory Activity

The pyrazole derivatives are also noted for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their role in managing inflammatory diseases . For instance, certain analogs showed up to 85% inhibition of TNF-α at specific concentrations, comparable to established anti-inflammatory drugs .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Compounds within this class have shown effectiveness against a range of bacterial strains and fungi, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

- Anticancer Efficacy : A study reported that pyrazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

- Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in edema and pain responses when compared to control groups .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against various pathogens, revealing that certain derivatives had MIC values lower than those of standard antibiotics .

Scientific Research Applications

Chemistry

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide serves as a building block in synthetic chemistry. Its unique structure allows it to be used in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

The compound has shown promise as a bioactive molecule with potential antimicrobial and anti-inflammatory properties. Studies have indicated that it may inhibit microbial growth by targeting bacterial cell walls or interfering with metabolic pathways. Additionally, its anti-inflammatory effects may be attributed to modulation of specific signaling pathways.

Medicine

In medicinal chemistry, this compound is being explored for its potential use in drug development. Its ability to target specific enzymes or receptors makes it a candidate for developing therapeutics aimed at various diseases, including cancer. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of survival signaling pathways.

Industry

The compound has applications in the development of advanced materials such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it suitable for incorporation into materials that require specific conductivity or light absorption characteristics.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as an antimicrobial agent .

- Cancer Research : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through specific signaling pathway modulation, indicating its potential use in cancer therapy .

- Material Science Applications : Research has explored the use of this compound in organic photovoltaic cells, highlighting its role in enhancing energy conversion efficiency due to its favorable electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Sulfonamide vs. Amide/Acrylamide Derivatives

- Target Compound : The sulfonamide group (-SO₂NH-) enhances hydrogen-bonding capacity and metabolic stability compared to amides .

- (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide (CAS 1798981-45-9): Replaces sulfonamide with an acrylamide (-CONH-) group, reducing acidity and altering binding affinities .

- 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide: Features an acetamide (-NHCO-) group and lacks furan, impacting electronic distribution and lipophilicity .

(b) Heterocyclic Substituents

- Thiophene vs. Furan : Thiophene’s sulfur atom increases electron-richness and polarizability compared to furan’s oxygen, affecting π-π stacking and charge-transfer interactions.

- Pyrazole vs. Other Azoles : The 1-methyl-1H-pyrazole ring in the target compound offers rigidity and moderate basicity, contrasting with indole or benzodiazole moieties in analogs like N-[(1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide .

Structural Complexity and Physicochemical Properties

Table 1: Key Structural and Inferred Physicochemical Comparisons

*Molecular weights estimated from structural formulas.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization should employ statistical experimental design (DoE), such as factorial or response surface methodology, to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce the number of trials while identifying critical interactions between parameters . Post-synthesis purification via recrystallization or chromatography, monitored by HPLC, ensures purity. Evidence from analogous sulfonamide derivatives suggests that adjusting pH during workup minimizes byproduct formation .

Example Table: Factors for Synthesis Optimization

| Variable | Range Tested | Impact on Yield (%) |

|---|---|---|

| Reaction Temp. | 60–100°C | ±15% |

| Solvent (DMF/H₂O) | 1:1 to 3:1 | ±20% |

| Catalyst Loading | 5–15 mol% | ±12% |

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopy: Use - and -NMR to confirm the sulfonamide backbone and heterocyclic substituents. IR spectroscopy identifies hydroxyl and sulfonamide functional groups via O–H (3200–3500 cm) and S=O (1150–1250 cm) stretches .

- Crystallography: Single-crystal X-ray diffraction (SXD) with SHELXL software resolves stereochemistry and hydrogen-bonding networks. For poorly diffracting crystals, high-resolution synchrotron radiation improves data quality .

Q. How can solubility and stability be assessed under experimental conditions?

Methodological Answer: Conduct kinetic solubility studies in buffer systems (pH 1–10) using UV-Vis spectrophotometry. Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation pathways, with LC-MS analyzing breakdown products. For thiophene-containing analogs, oxidative stability in DMSO is critical to avoid artifact formation .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding this compound’s electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO), polarizability, and charge distribution. The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, quantifies intramolecular interactions (e.g., furan-thiophene π-stacking) . Pair these with molecular dynamics simulations to model solvation effects .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Apply comparative analysis frameworks to isolate variables:

- Replicate assays under standardized conditions (e.g., cell line, incubation time).

- Meta-analysis of dose-response curves identifies outliers due to assay sensitivity (e.g., IC variations in kinase inhibition).

- Control for solvent effects : DMSO >1% may artifactually modulate sulfonamide activity . Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) confirms target engagement .

Q. What strategies address challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Co-crystallization : Add small-molecule co-formers (e.g., caffeine) to stabilize lattice interactions.

- Vapor diffusion : Screen 50+ solvent combinations (e.g., PEG/ethanol gradients) to induce nucleation.

- Cryocooling : Use liquid N to preserve crystal integrity during data collection. For SHELXL refinement, anisotropic displacement parameters refine disorder in the hydroxyethyl moiety .

Q. How can reaction mechanisms involving this compound’s hydroxyl and sulfonamide groups be elucidated?

Methodological Answer:

- Isotopic labeling : Replace the hydroxyl proton with deuterium to track H-bonding roles via -NMR.

- Kinetic isotope effects : Compare in nucleophilic substitution reactions.

- Computational path sampling : Use NEB (Nudged Elastic Band) methods in Gaussian or ORCA to map transition states for sulfonamide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.